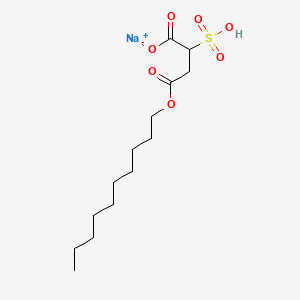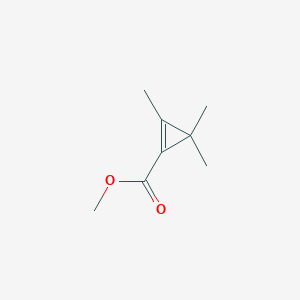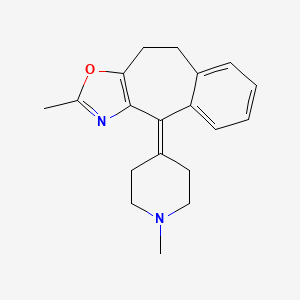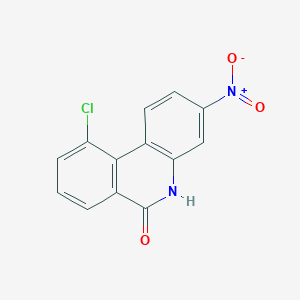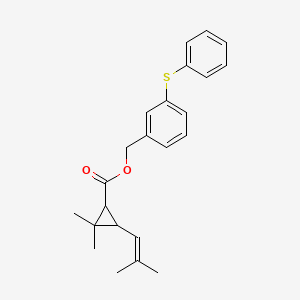
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclopropane ring substituted with dimethyl and methylpropenyl groups, and an ester linkage to a phenylthio-substituted benzyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with m-(phenylthio)benzyl alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to a more stable alkane.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and ester linkage play crucial roles in its binding affinity and reactivity. The phenylthio group may also contribute to its biological activity by interacting with specific protein sites.
Comparison with Similar Compounds
Similar Compounds
Phenothrin: Another ester of cyclopropanecarboxylic acid with insecticidal properties.
Ethyl chrysanthemate: An ester with similar structural features but different functional groups.
Jasmolin I and II: Compounds with similar cyclopropane rings but different ester linkages.
Uniqueness
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylthio substitution differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
26003-02-1 |
|---|---|
Molecular Formula |
C23H26O2S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(3-phenylsulfanylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O2S/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 |
InChI Key |
XQDKOBSVNLYHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)SC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


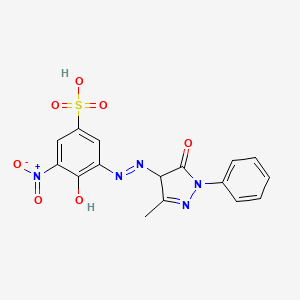
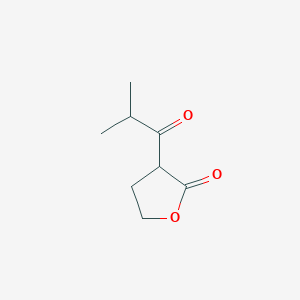
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)
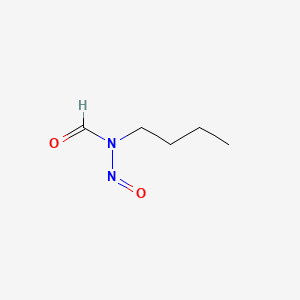
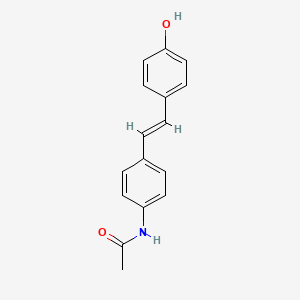
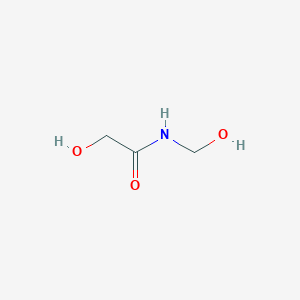
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
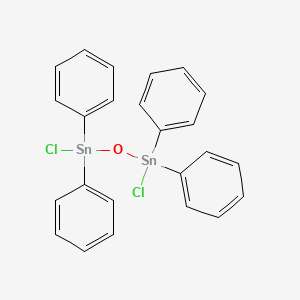
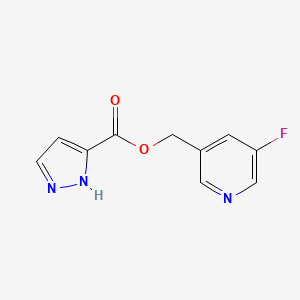
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)
